HL-60 Leukemia Cell Antiproliferative Activity of cis-10-Heptadecenoic Acid Versus Saturated and Unsaturated Analogs
cis-10-Heptadecenoic acid (C17:1 Δ10) inhibits HL-60 cell proliferation with an IC₅₀ of 302 µM, which is markedly less potent than its saturated C17 analog heptadecanoic acid (C17:0; IC₅₀ 120 ± 23 µM) and the C19:0 saturated analog (IC₅₀ 68 ± 7 µM), but more potent than its even-chain unsaturated counterparts such as oleic acid (C18:1) and palmitoleic acid (C16:1) which were reported as 'less effective' in the same study [1][2]. This rank order (C19:0 > C17:0 ≈ C18:0 ≈ C16:0 >> C17:1) demonstrates that chain length, saturation state, and double bond position collectively determine potency, not merely the presence of unsaturation.
| Evidence Dimension | HL-60 cell proliferation inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 302 µM (cis-10-heptadecenoic acid, C17:1 Δ10) |
| Comparator Or Baseline | Heptadecanoic acid (C17:0) IC₅₀ = 120 ± 23 µM; Nonadecanoic acid (C19:0) IC₅₀ = 68 ± 7 µM; Oleic acid (C18:1) and palmitoleic acid (C16:1) described qualitatively as 'less effective' |
| Quantified Difference | C17:1 Δ10 is approximately 2.5-fold less potent than C17:0 (302 vs. 120 µM) and approximately 4.4-fold less potent than C19:0 (302 vs. 68 µM) |
| Conditions | HL-60 human promyelocytic leukemia cell line; proliferation assay; Fukuzawa et al., Biol Pharm Bull, 2008 |
Why This Matters
For antitumor screening programs, the lower potency of C17:1 Δ10 relative to saturated odd-chain fatty acids but distinct activity relative to even-chain unsaturated analogs defines its utility as a mechanistic probe rather than a lead compound.
- [1] Fukuzawa, M., et al. (2008). Possible Involvement of Long Chain Fatty Acids in the Spores of Ganoderma lucidum (Reishi Houshi) to Its Anti-tumor Activity. Biological and Pharmaceutical Bulletin, 31(10), 1933–1937. View Source
- [2] LIPID MAPS / Cayman Chemical. 10Z-heptadecenoic acid biological context. Accessed 2026. View Source
